6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one

physicochemical_properties ADME medicinal_chemistry

6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one (CAS 1144466-66-9) is a synthetic quinazolin-4(3H)-one derivative (molecular formula C₁₀H₁₀BrN₃O, molecular weight 268.11 g/mol) featuring a bromine substituent at position 6 and a methylaminomethyl side chain at position 2. The compound is available as catalog item BB_SC-7299 from InterBioScreen, a commercial screening library supplier , and is listed in the ZINC15 database (ZINC298130) with computed logP 1.667, topological polar surface area (tPSA) 44 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond.

Molecular Formula C10H10BrN3O
Molecular Weight 268.114
CAS No. 1144466-66-9
Cat. No. B2507431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one
CAS1144466-66-9
Molecular FormulaC10H10BrN3O
Molecular Weight268.114
Structural Identifiers
SMILESCNCC1=NC2=C(C=C(C=C2)Br)C(=O)N1
InChIInChI=1S/C10H10BrN3O/c1-12-5-9-13-8-3-2-6(11)4-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15)
InChIKeyLMTBXMTVMLPWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one (CAS 1144466-66-9): Core Scaffold Identity and Procurement Baseline


6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one (CAS 1144466-66-9) is a synthetic quinazolin-4(3H)-one derivative (molecular formula C₁₀H₁₀BrN₃O, molecular weight 268.11 g/mol) featuring a bromine substituent at position 6 and a methylaminomethyl side chain at position 2 [1]. The compound is available as catalog item BB_SC-7299 from InterBioScreen, a commercial screening library supplier [2], and is listed in the ZINC15 database (ZINC298130) with computed logP 1.667, topological polar surface area (tPSA) 44 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [1]. Notably, ZINC298130 is annotated as having 'no known activity' in ChEMBL and 'not reported in any publications' per that database, and has not been used in any clinical trials [1].

Why Generic Substitution of 6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one Fails: Physicochemical and Synthetic Irreproducibility Across Close Analogs


Indiscriminate substitution of 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one with its closest structural analogs—the non-brominated analogue 2-((methylamino)methyl)quinazolin-4(3H)-one (CAS 143993-12-8), the 2-methyl substituted 6-bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5), or the non-carbonyl 6-bromo-2-(N-methylamino)quinazoline (CAS 882670-77-1)—fundamentally alters three interdependent properties: (i) the bromine atom contributes +79 Da in molecular weight, increases logP by approximately 0.22 units, and provides a synthetic handle for Pd-catalyzed cross-coupling reactions ; (ii) the methylaminomethyl side chain supplies a secondary amine distinct from the simple methyl group found in 6-bromo-2-methylquinazolin-4(3H)-one, adding one extra hydrogen bond donor and altering rotatable bond count from 0 to 1 ; and (iii) the quinazolin-4(3H)-one carbonyl confers different lipophilicity and hydrogen-bonding pharmacophore geometry compared to the quinazoline core (logP 1.667 vs 2.507; tPSA 44 vs 37.81 Ų) . These non-interchangeable physicochemical signatures mean that any analog replacement will produce a materially different ADME profile and biological outcome in screening campaigns [1].

Product-Specific Quantitative Differentiation Evidence for 6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one (CAS 1144466-66-9)


Lipophilicity and Polarity Shift vs. Non-Brominated Analogue (CAS 143993-12-8)

Structural bromination at position 6 significantly alters the compound's physicochemical profile compared to the non-brominated analogue 2-((methylamino)methyl)quinazolin-4(3H)-one (CAS 143993-12-8) [1][2]. The bromine atom increases molecular weight by approximately 79 Da and shifts logP from 1.45 to 1.67, indicating enhanced lipophilicity . Concurrently, the topological polar surface area (tPSA) decreases from 58.04 Ų to 44 Ų, suggesting improved membrane permeability potential [1].

physicochemical_properties ADME medicinal_chemistry

Bromine as a Synthetic Diversification Handle: Cross-Coupling Potential vs. Non-Halogenated and 2-Methyl Analogs

The bromine atom at position 6 provides a chemically addressable synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling), as demonstrated in published procedures using 6-bromoquinazolinones as substrates for Buchwald-Hartwig amination with aryl and alkyl amines to generate 6-substituted quinazolinone libraries [1]. The non-brominated analogue (CAS 143993-12-8) lacks this handle entirely, while the 2-methyl analog (CAS 5426-59-5), though also brominated at position 6, lacks the basic secondary amine side chain that enables independent functionalization at the 2-position side chain nitrogen .

synthetic_chemistry cross-coupling lead_optimization

Rotatable Bond and Hydrogen Bond Donor Count Differentiation vs. 6-Bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5)

The target compound possesses one rotatable bond (the methylene linker in the methylaminomethyl side chain) and one hydrogen bond donor (the secondary amine N-H), whereas 6-bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5) has zero rotatable bonds and zero hydrogen bond donors [1]. This introduces conformational flexibility and a specific hydrogen-bonding interaction point absent in the 2-methyl analog.

drug-likeness molecular_flexibility pharmacophore_design

Quinazolinone Core vs. Quinazoline Core: logP and tPSA Divergence from 6-Bromo-2-(N-methylamino)quinazoline (CAS 882670-77-1)

The quinazolin-4(3H)-one core of the target compound (containing a carbonyl at position 4) contrasts with the quinazoline core of 6-bromo-2-(N-methylamino)quinazoline (CAS 882670-77-1), which lacks the C4 carbonyl and has a direct N-methylamino attachment at position 2 without the methylene spacer . This core difference produces a logP shift from 1.67 (target) to 2.51 (comparator) and a tPSA change from 44 Ų to 37.81 Ų [1].

core_scaffold_comparison lipophilicity target_engagement

Screening Collection Provenance: InterBioScreen Catalog Identity and ChEMBL Activity Status

The target compound is cataloged as BB_SC-7299 within the InterBioScreen commercial screening collection, a library utilized by pharmaceutical and agrochemical companies for high-throughput screening programs [2]. According to ZINC15, based on ChEMBL 20 annotations, this compound has 'no known activity' and is 'not reported in any publications,' and has not been used in any clinical trials [1]. In contrast, the non-brominated analogue scaffold (CAS 143993-12-8) is cited as a reactant for preparing Hedgehog signaling pathway inhibitors .

screening_library target_discovery chemical_probes

Recommended Procurement and Research Application Scenarios for 6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one (CAS 1144466-66-9)


Diversity-Oriented Synthesis: Scaffold for Parallel Library Generation via C6 Cross-Coupling and C2 Side-Chain Derivatization

The simultaneous presence of a C6 aryl bromide and a C2 secondary amine makes this compound an ideal bifunctional scaffold for diversity-oriented synthesis (DOS) programs. The bromine atom can undergo Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity, while the methylaminomethyl side chain can be acylated, sulfonylated, or reductively aminated to generate focused libraries. This dual derivatization strategy has precedent in the published use of 6-bromoquinazolinones as substrates for Buchwald-Hartwig amination [3] and is not achievable with the non-brominated analogue (CAS 143993-12-8) or the 2-methyl analog (CAS 5426-59-5), which lack the necessary functional handles [1].

Novel Target Discovery Screening: Biologically Unannotated Chemotype for Phenotypic and High-Throughput Screens

Because ZINC298130 is annotated as having 'no known activity' in ChEMBL 20 and no publication record [1], this compound constitutes genuinely novel chemical matter for screening campaigns. Procurement from InterBioScreen (BB_SC-7299) ensures supply chain traceability and compound integrity [2]. Screening teams seeking to avoid rediscovery of known pharmacophores—particularly in kinase, GPCR, or epigenetic target panels where quinazoline/quinazolinone scaffolds are heavily precedented—can use this unannotated compound to maximize the probability of identifying novel target-compound pairs.

Hedgehog Pathway Inhibitor Development: Brominated Analog of a Known Hedgehog Pathway Reactant Scaffold

The non-brominated scaffold 2-((methylamino)methyl)quinazolin-4(3H)-one is cited as a reactant for preparing Hedgehog signaling pathway inhibitors . The brominated analog (target compound) may serve as a precursor for generating 6-aryl/heteroaryl-substituted Hedgehog pathway inhibitors that are inaccessible from the non-brominated parent, exploiting the C6 bromine as a diversification point for optimizing potency, selectivity, and pharmacokinetic properties while retaining the core 2-methylaminomethyl pharmacophore implicated in Hedgehog pathway modulation [3].

Physicochemical Property-Driven Lead Optimization: Exploiting Intermediate Lipophilicity for CNS or Kinase Programs

With a logP of 1.67 and tPSA of 44 Ų [1], the target compound occupies a physicochemical space consistent with both oral bioavailability (Lipinski rule-of-five compliant: MW 268 < 500, logP < 5, HBD 1 < 5, HBA 3 < 10) and potential CNS penetration (tPSA < 60-70 Ų threshold). This intermediate lipophilicity profile, combined with the synthetic tractability described above, makes the compound a strategic starting point for CNS-targeted kinase inhibitor programs or for peripheral programs where balancing potency with metabolic stability is critical. The bromine substituent further allows fine-tuning of logP in subsequent optimization cycles [1].

Quote Request

Request a Quote for 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.